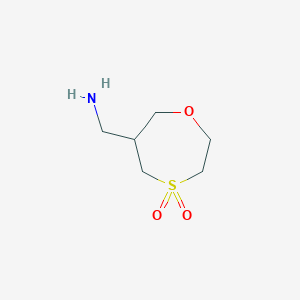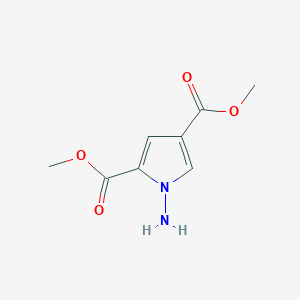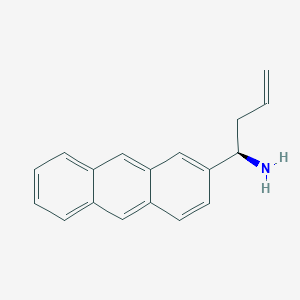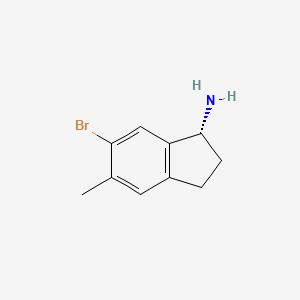![molecular formula C8H7N3O B15232783 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their structural similarity to purine nucleobases, which makes them significant in various biological and chemical applications. The unique structure of this compound allows it to interact with biological molecules, making it a potential candidate for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone typically involves the condensation of pyrrole derivatives with pyrimidine precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with acyl chlorides or anhydrides under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine N-oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone involves its interaction with various molecular targets. It can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit tyrosine kinases, which are involved in cell growth and proliferation . The compound can also induce apoptosis by activating proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring structure and have been studied for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Known for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Pyrrolo[1,2-a]pyrazines: These compounds have a fused pyrrole-pyrazine structure and are used in the synthesis of various biologically active molecules.
Uniqueness
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for anticancer drug development. Additionally, its versatility in chemical reactions and applications in various fields further highlight its significance.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
1-(5H-pyrrolo[3,2-d]pyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-10-4-7-6(11-8)2-3-9-7/h2-4,9H,1H3 |
InChIキー |
NCYOXUFWEFPXDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=C2C(=N1)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)






